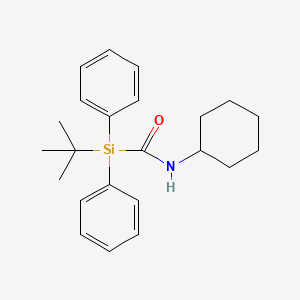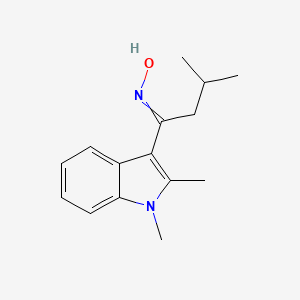
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is a synthetic organic compound It belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- typically involves the reaction of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl- with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted oximes.
Aplicaciones Científicas De Investigación
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The indole moiety can interact with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-: The parent compound without the oxime group.
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime: The non-E isomer of the compound.
Uniqueness
1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the oxime group also imparts distinct chemical properties compared to its parent compound.
Propiedades
Número CAS |
89969-81-3 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N-[1-(1,2-dimethylindol-3-yl)-3-methylbutylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c1-10(2)9-13(16-18)15-11(3)17(4)14-8-6-5-7-12(14)15/h5-8,10,18H,9H2,1-4H3 |
Clave InChI |
KGGBBKLCVHLCDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


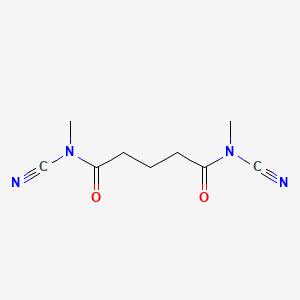
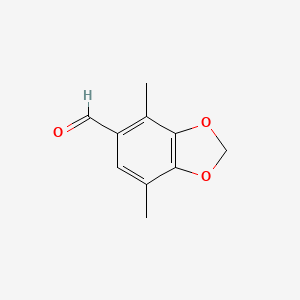
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
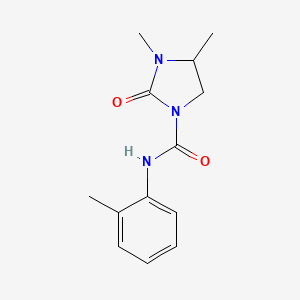
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)

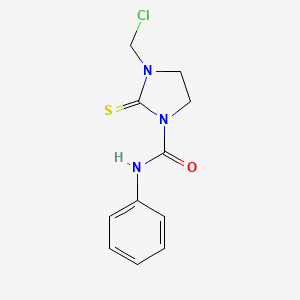
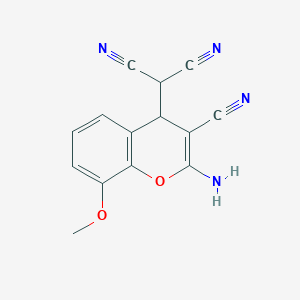


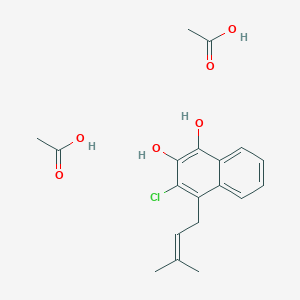
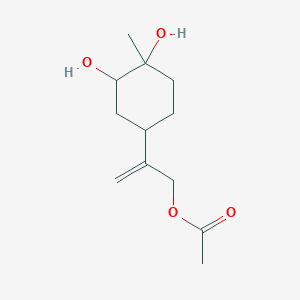
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
